

# Independent Verification of HPG1860's Effect on Liver Enzymes: A Comparative Guide

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## Compound of Interest

Compound Name: HPG1860

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **HPG1860**'s performance in modulating liver enzymes against other alternatives, supported by available experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of **HPG1860** for liver diseases such as non-alcoholic steatohepatitis (NASH).

## Executive Summary

**HPG1860**, a novel, non-bile acid farnesoid X receptor (FXR) agonist, has demonstrated a promising safety profile and efficacy in reducing liver enzymes in clinical trials.<sup>[1]</sup> This guide summarizes the quantitative data from the Phase 2a RISE study of **HPG1860** and compares it with data from key clinical trials of two alternative treatments for NASH: Obeticholic Acid (OCA), another FXR agonist, and Pioglitazone, a thiazolidinedione. The experimental protocols for these trials are detailed to provide a comprehensive understanding of the methodologies used. Furthermore, this guide includes a visualization of the FXR signaling pathway, the mechanism of action for **HPG1860** and OCA.

## Comparison of Efficacy on Liver Enzymes

The following table summarizes the quantitative effects of **HPG1860**, Obeticholic Acid, and Pioglitazone on key liver enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT).

Treatment	Clinical Trial	Dosage	Treatment Duration	ALT Reduction	AST Reduction	GGT Reduction
HPG1860	RISE (Phase 2a) <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	3 mg	12 weeks	-7.0% (mean percentage change from baseline for patients with ALT $\geq$ ULN at baseline) <a href="#">[3]</a> <a href="#">[4]</a>	Data not yet reported	Reduced (quantitative data not yet reported) <a href="#">[1]</a>
5 mg	12 weeks	-7.6% (mean percentage change from baseline for patients with ALT $\geq$ ULN at baseline) <a href="#">[3]</a> <a href="#">[4]</a>	Data not yet reported	Reduced (quantitative data not yet reported) <a href="#">[1]</a>		

8 mg	12 weeks	-22.5% (mean percentage change from baseline for patients with ALT ≥ULN at baseline) [3][4]	Data not yet reported	Reduced (quantitativ e data not yet reported) [1]		
Obeticholic Acid	FLINT (Phase 2b) [5][6][7]	25 mg	72 weeks	-24% (relative change at 24 weeks) [5][6][7]	Data not yet reported	Reduced (quantitativ e data not yet reported) [8]
Pioglitazon e	PIVENS (Phase 3) [9]	30 mg	96 weeks	Significant decrease in mean levels[6]	Significant decrease in mean levels[6]	Data not yet reported
Meta- analysis[10 ]	Various	Various	Lower than control[10]	Lower than control[10]	Lower than control[10]	

## Experimental Protocols

### HPG1860: The RISE Study

The RISE study was a Phase 2a, multi-center, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[1][2][4]

- Objective: To evaluate the safety, tolerability, efficacy, and pharmacokinetics of orally administered **HPG1860** in adult patients with presumed non-cirrhotic NASH.[2][4]
- Population: 87 adult patients with presumed non-cirrhotic NASH.[4]

- Intervention: Patients received once-daily oral tablets of **HPG1860** at doses of 3 mg, 5 mg, or 8 mg, or a placebo.[\[2\]](#)[\[4\]](#)
- Duration: 12 weeks.[\[1\]](#)
- Primary Endpoint: Safety and tolerability of **HPG1860**.[\[2\]](#)[\[4\]](#)
- Secondary Endpoints: Included percent change from baseline in liver fat content (LFC) measured by MRI-PDFF and changes in liver enzyme levels (ALT).[\[3\]](#)[\[4\]](#)

## Obeticholic Acid: The FLINT Trial

The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) trial was a multi-center, randomized, double-blind, placebo-controlled Phase 2b trial.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Objective: To assess the efficacy and safety of obeticholic acid in adult patients with non-alcoholic steatohepatitis.
- Population: Patients with biopsy-confirmed NASH without cirrhosis.
- Intervention: Patients received 25 mg of obeticholic acid or a placebo orally once daily.[\[11\]](#)
- Duration: 72 weeks.[\[5\]](#)
- Primary Outcome: Improvement in liver histology, defined as a decrease in the NAFLD Activity Score (NAS) by at least 2 points without worsening of fibrosis.[\[5\]](#)[\[7\]](#)
- Secondary Outcomes: Included changes in serum aminotransferase and gamma-glutamyl transpeptidase (GGT) levels.[\[8\]](#)

## Pioglitazone: The PIVENS Trial

The Pioglitazone versus Vitamin E versus Placebo for Nonalcoholic Steatohepatitis (PIVENS) trial was a multi-center, randomized, double-blind, placebo-controlled Phase 3 trial.[\[9\]](#)

- Objective: To evaluate the efficacy and safety of pioglitazone and vitamin E for the treatment of NASH in non-diabetic patients.

- Population: Non-diabetic patients with biopsy-proven NASH.
- Intervention: Patients were randomized to receive 30 mg of pioglitazone, 800 IU of vitamin E, or a placebo daily.
- Duration: 96 weeks.[9]
- Primary Outcome: Improvement in histologic features of NASH.[9]
- Secondary Outcomes: Included changes in serum aminotransferase levels.[6]

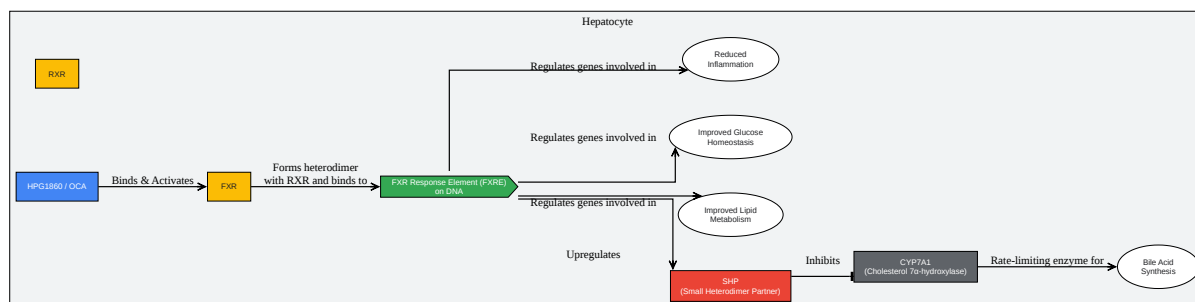
## Measurement of Liver Enzymes

In typical clinical trial settings, liver function tests, including ALT, AST, and GGT, are measured from serum samples collected at baseline and at specified time points throughout the study.[12] These measurements are performed by central laboratories using automated biochemical analyzers. The methods are based on standardized enzymatic rate assays recommended by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC). For instance, the determination of ALT and AST catalytic concentrations often involves coupled enzymatic reactions that monitor the rate of NADH consumption, which is proportional to the aminotransferase activity in the sample.[13] GGT is typically measured using a kinetic colorimetric method. Quality control is maintained through regular calibration and the use of control materials to ensure the accuracy and reproducibility of the results.[14]

## Signaling Pathways and Experimental Workflows

### Farnesoid X Receptor (FXR) Signaling Pathway

**HPG1860** and Obeticholic Acid are both agonists of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[15] Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[16] The binding of an agonist like **HPG1860** to FXR leads to a cascade of events that ultimately results in the reduction of liver fat, inflammation, and fibrosis.

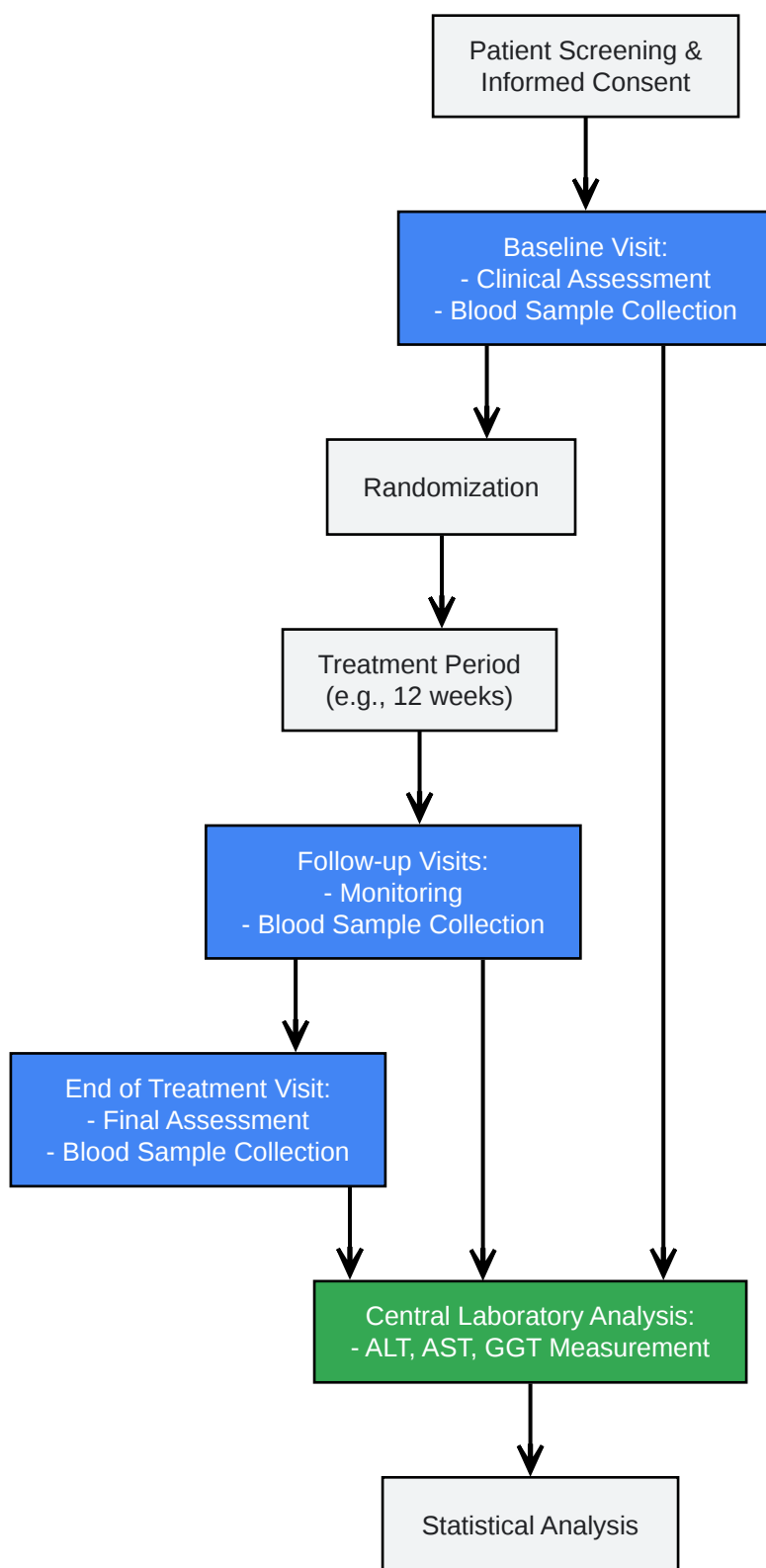


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### FXR Agonist Signaling Pathway

## Clinical Trial Workflow for Liver Enzyme Analysis

The following diagram illustrates a typical workflow for the analysis of liver enzymes in a clinical trial setting, from patient screening to data analysis.



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### Clinical Trial Workflow

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